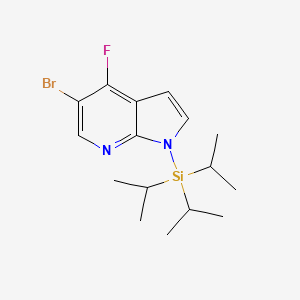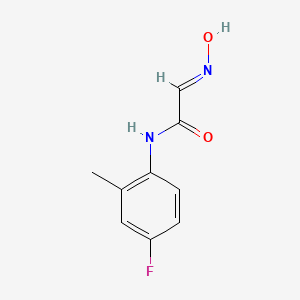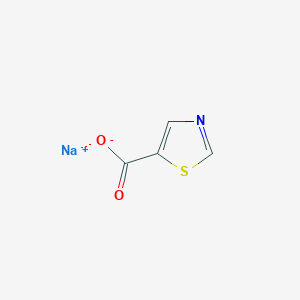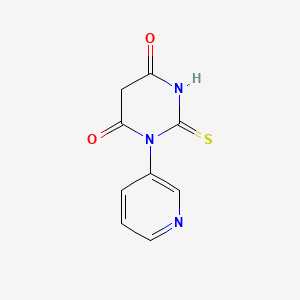
2-(2-Bromobenzoyl)-5-methylpyridine
Vue d'ensemble
Description
2-(2-Bromobenzoyl)-5-methylpyridine is a chemical compound that is commonly used in scientific research due to its unique properties. It is also known as 2-Bromobenzoyl chloride .
Synthesis Analysis
The synthesis of this compound and its derivatives has been reported in several studies . For instance, a study reported the synthesis of propranolol, a derivative of this compound, from 1-naphthol and isopropylamine under mild and less toxic conditions . Another study reported the cooperative visible-light mediated and NHC-catalyzed dearomative arylation-acylation of N-(2-bromobenzoyl)indoles with aldehydes .Molecular Structure Analysis
The molecular structure of this compound has been investigated using gas electron diffraction data and normal coordinate calculations aided by quantum chemical calculations . The molecule exists in the gas phase as two stable non-planar conformers anti and gauche with respect to the halogen atom positions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 219.46 g/mol . It appears as a clear colorless to light yellow liquid .Applications De Recherche Scientifique
Catalysis and Organic Synthesis :
- A study demonstrated the use of 2-amino-5-bromopyridine in air oxidation of primary alcohols catalyzed by Copper(I)/TEMPO, which is relevant in organic synthesis processes (Hoover & Stahl, 2014).
- Another research focused on the synthesis of pyrido[3,4-d]pyrimidine analog of pteroic acid, involving a multistep synthesis starting from ethyl acetopyruvate and nitroacetamide. This synthesis pathway highlights the versatility of pyridine derivatives in creating complex organic molecules (And & Mckee, 1979).
- A novel method for the electrocatalytic carboxylation of 2-amino-5-bromopyridine with CO2 in ionic liquid was investigated, showcasing the potential for carbon capture and utilization technologies (Feng et al., 2010).
Molecular Structure and Properties :
- The study of vibrational properties, molecular structure, and hyperpolarizability of Methyl 2-amino 5-bromobenzoate using DFT method provides insights into the electronic properties and potential applications in material sciences (Saxena, Agrawal & Gupta, 2015).
- Research on the structure and characterization of mixed ligand Cu(II) complexes of 2-methoxy-5-sulfamoylbenzoic acid and 2-aminopyridine derivatives indicates potential applications in coordination chemistry and material science (İlkimen, 2019).
Liquid Crystal Technology :
- A study on the preparation of discotic metallomesogens based on phenacylpyridines shows the application in creating liquid crystals that display columnar phases at room temperature. This research is significant for the development of advanced materials in display technologies and optoelectronics (Jung, Huang & Chang, 2009).
Safety and Hazards
Orientations Futures
The future directions for 2-(2-Bromobenzoyl)-5-methylpyridine research include its development as a promising drug for lung cancer treatment . Its derivatives have shown promise in improving antioxidative and biological activities . Furthermore, it has been suggested that this compound could be effectively developed into a promising drug for lung cancer treatment .
Propriétés
IUPAC Name |
(2-bromophenyl)-(5-methylpyridin-2-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10BrNO/c1-9-6-7-12(15-8-9)13(16)10-4-2-3-5-11(10)14/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCOBYEIYCTWEBK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)C(=O)C2=CC=CC=C2Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10BrNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



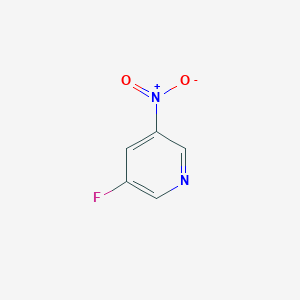
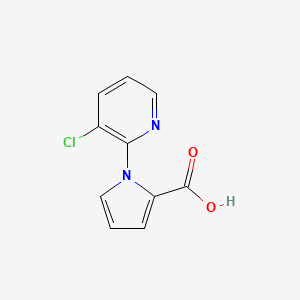
![5H,6H,7H,8H-imidazo[1,2-a]pyridin-2-ylmethanamine](/img/structure/B1440022.png)
![4H,5H,6H,7H-thieno[3,2-c]pyridine-4-carboxylic acid hydrochloride](/img/structure/B1440023.png)
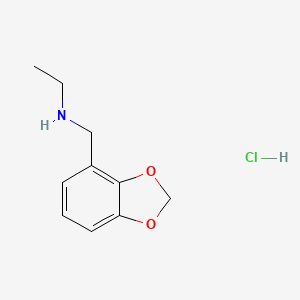
![N-[(5-bromothiophen-2-yl)methyl]-N-methylcyclopentanamine](/img/structure/B1440025.png)
![2-(1-(Triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)propan-2-ol](/img/structure/B1440028.png)

